8-[2-(3-chlorophenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(3-chlorophenoxy)ethoxy]quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound this compound is characterized by the presence of a quinoline ring substituted with a 2-(3-chlorophenoxy)ethoxy group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(3-chlorophenoxy)ethoxy]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 2-(3-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative of 8-bromoquinoline with 2-(3-chlorophenoxy)ethylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[2-(3-chlorophenoxy)ethoxy]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[2-(3-chlorophenoxy)ethoxy]quinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential therapeutic activities such as anticancer, antibacterial, and antiviral properties.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-[2-(3-chlorophenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and regulation. It can also bind to receptors and modulate their activity, leading to changes in cellular responses and functions .
Comparison with Similar Compounds
Similar Compounds
8-[2-(4-Bromo-2-chlorophenoxy)ethoxy]quinoline: This compound has a similar structure but with a bromo substituent at the 4-position of the phenoxy group.
8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: This compound has additional methyl groups at the 2 and 5 positions of the phenoxy group.
Uniqueness
8-[2-(3-chlorophenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenoxy group enhances its binding affinity to certain molecular targets and increases its potential as a therapeutic agent.
Properties
IUPAC Name |
8-[2-(3-chlorophenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-6-2-7-15(12-14)20-10-11-21-16-8-1-4-13-5-3-9-19-17(13)16/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIVIAXEZCSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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